molecular formula C12H12ClN3O B8403714 1-(2-Chloroethyl)-3-quinolin-4-yl-urea

1-(2-Chloroethyl)-3-quinolin-4-yl-urea

Cat. No.: B8403714
M. Wt: 249.69 g/mol
InChI Key: DTHOJYDCTUBJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chloroethyl)-3-quinolin-4-yl-urea is a useful research compound. Its molecular formula is C12H12ClN3O and its molecular weight is 249.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

1-(2-chloroethyl)-3-quinolin-4-ylurea

InChI

InChI=1S/C12H12ClN3O/c13-6-8-15-12(17)16-11-5-7-14-10-4-2-1-3-9(10)11/h1-5,7H,6,8H2,(H2,14,15,16,17)

InChI Key

DTHOJYDCTUBJQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)NC(=O)NCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-aminoquinoline (3.46 g, 24 mmol) in dry THF is added chloroethylisocyanate (3.1 mL, 36 mmol). The reaction mixture is stirred for 18 h. MeOH (10 mL) is added, and stirring is continued for an additional hour. The reaction mixture is evaporated, and partitioned between DCM and aqueous 5% citric acid (150 mL). The aqueous layer is carefully adjusted to pH 9 with solid NaHCO3. The precipitate is filtered, washed with H2O (5×20 mL) and Et2O (2×20 mL), and dried in vacuo at 45° C. to provide the title compound.
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

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